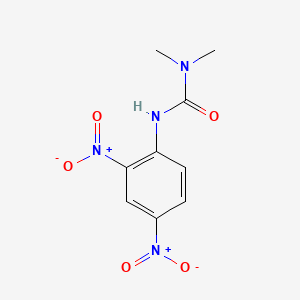
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is also known by other names such as 3-(2,4-dinitrophenyl)-1,1-dimethylurea . This compound is characterized by the presence of a dinitrophenyl group attached to a dimethylurea moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenyl isocyanate with dimethylamine . The reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitrophenyl isocyanate+Dimethylamine→Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a like .
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas , palladium on carbon , acids , and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups in the compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: can be compared with other similar compounds such as:
- Urea, 1,1-dimethyl-3-(2,4-dichlorophenyl)-
- Urea, 1,1-dimethyl-3-(2,4-dimethylphenyl)-
- Urea, 1,1-dimethyl-3-(2,4-difluorophenyl)-
These compounds share a similar urea backbone but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- in terms of its reactivity and applications.
Propriétés
Numéro CAS |
73953-80-7 |
|---|---|
Formule moléculaire |
C9H10N4O5 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
3-(2,4-dinitrophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10N4O5/c1-11(2)9(14)10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5H,1-2H3,(H,10,14) |
Clé InChI |
YNGYYVJAOOEVDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
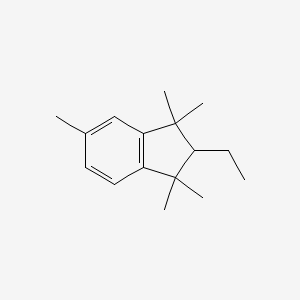
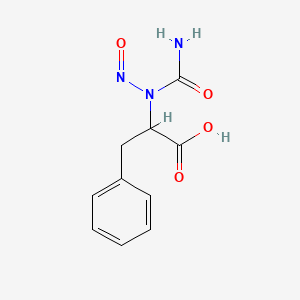

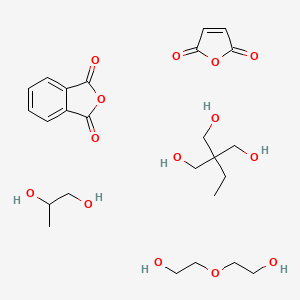
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
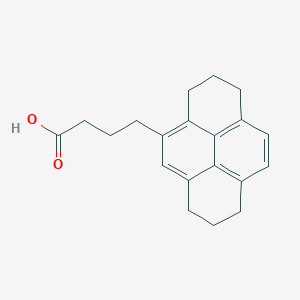


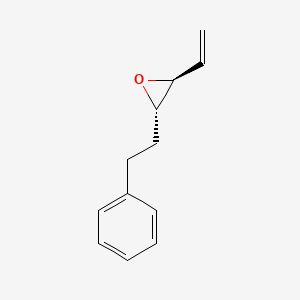
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
